molecular formula C14H14N6O B11225097 N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

Cat. No.: B11225097
M. Wt: 282.30 g/mol
InChI Key: WWOJKBSHNGQHDP-UHFFFAOYSA-N
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Description

N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and an acetohydrazide moiety, which is known for its reactivity and potential to form various derivatives.

Preparation Methods

The synthesis of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, resulting in the formation of the pyrazolo[3,4-d]pyrimidine core . The acetohydrazide moiety can be introduced through subsequent reactions involving hydrazine derivatives.

Chemical Reactions Analysis

N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The acetohydrazide moiety is reactive and can undergo substitution reactions with various electrophiles, forming different substituted derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide involves the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

InChI

InChI=1S/C14H14N6O/c1-9-4-3-5-11(6-9)20-14-12(7-17-20)13(15-8-16-14)19-18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,15,16,19)

InChI Key

WWOJKBSHNGQHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C

Origin of Product

United States

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